molecular formula C13H14N2O2 B6181385 4-(2-methyl-1,8-naphthyridin-3-yl)butanoic acid CAS No. 2613388-69-3

4-(2-methyl-1,8-naphthyridin-3-yl)butanoic acid

Cat. No. B6181385
CAS RN: 2613388-69-3
M. Wt: 230.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(2-methyl-1,8-naphthyridin-3-yl)butanoic acid” is a derivative of 1,8-naphthyridines . 1,8-Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They have found use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .


Synthesis Analysis

The synthesis of 1,8-naphthyridines has been a topic of considerable interest due to their wide applicability in medicinal chemistry and materials science . Recent achievements toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-methyl-1,8-naphthyridin-3-yl)butanoic acid involves the reaction of 2-methyl-1,8-naphthyridine with butyric anhydride in the presence of a catalyst to form the intermediate 4-(2-methyl-1,8-naphthyridin-3-yl)butyric acid. This intermediate is then converted to the final product through a series of reactions involving oxidation and decarboxylation.", "Starting Materials": [ "2-methyl-1,8-naphthyridine", "butyric anhydride", "catalyst", "oxidizing agent", "base" ], "Reaction": [ "Step 1: React 2-methyl-1,8-naphthyridine with butyric anhydride in the presence of a catalyst (such as p-toluenesulfonic acid) to form 4-(2-methyl-1,8-naphthyridin-3-yl)butyric acid.", "Step 2: Oxidize 4-(2-methyl-1,8-naphthyridin-3-yl)butyric acid using an oxidizing agent (such as potassium permanganate) to form the corresponding carboxylic acid.", "Step 3: Decarboxylate the carboxylic acid using a base (such as sodium hydroxide) to form the final product, 4-(2-methyl-1,8-naphthyridin-3-yl)butanoic acid." ] }

CAS RN

2613388-69-3

Molecular Formula

C13H14N2O2

Molecular Weight

230.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.